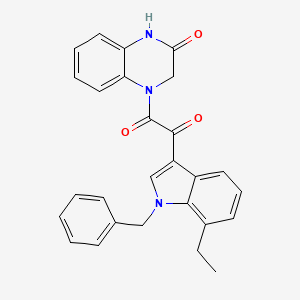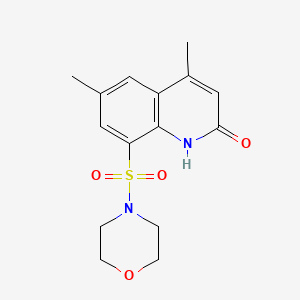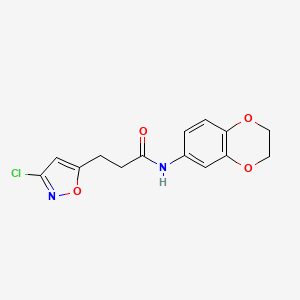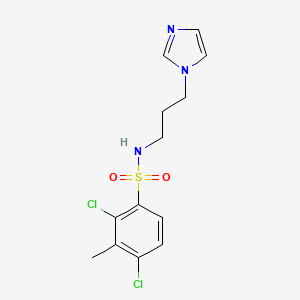![molecular formula C25H34N2O4S B11487264 N-[4-(octyloxy)phenyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B11487264.png)
N-[4-(octyloxy)phenyl]-1-(phenylsulfonyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(オクチルオキシ)フェニル]-1-(フェニルスルホニル)プロリンアミドは、スルホンアミド類に属する有機化合物です。フェニル環にオクチルオキシ基が結合し、さらにフェニルスルホニル結合を介してプロリンアミド部分に結合しているのが特徴です。
2. 製法
合成経路および反応条件: N-[4-(オクチルオキシ)フェニル]-1-(フェニルスルホニル)プロリンアミドの合成は、通常、以下の手順に従います。
オクチルオキシフェニル中間体の生成: 最初のステップでは、フェノールをオクチルブロミドと、炭酸カリウムなどの塩基の存在下でアルキル化して、4-(オクチルオキシ)フェノールを生成します。
スルホニル化: 次に、4-(オクチルオキシ)フェノールを、ピリジンなどの塩基の存在下で、フェニルスルホニルクロリドを使用してスルホニル化して、4-(オクチルオキシ)フェニルフェニルスルホンを得ます。
アミド化: 最後のステップでは、4-(オクチルオキシ)フェニルフェニルスルホンを、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下で、プロリンと反応させて、N-[4-(オクチルオキシ)フェニル]-1-(フェニルスルホニル)プロリンアミドを生成します。
工業的製造方法: この化合物の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。反応温度、溶媒の選択、反応時間などの反応条件の最適化は、収率と純度を最大化するために重要です。連続フローリアクターや自動合成プラットフォームを使用して、効率とスケーラビリティを高めることができます。
反応の種類:
酸化: この化合物は、特にフェニルスルホニル基で酸化反応を受ける可能性があり、スルホキシドまたはスルホンを生成します。
還元: フェニルスルホニル基を還元すると、対応するスルフィドが生成されます。
置換: オクチルオキシ基は、求核置換反応によって、他のアルキル基またはアリール基と置換することができます。
一般的な試薬と条件:
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬を酸化に使用できます。
還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 塩基の存在下で、アルキルハライドまたはアリールハライドなどの求核剤は、置換反応を促進できます。
主な生成物:
酸化: スルホキシドまたはスルホンの生成。
還元: スルフィドの生成。
置換: さまざまなアルキルまたはアリール誘導体の生成。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。特に、特定の特性を持つ新素材の開発において。
生物学: この化合物は、生物活性を持つ可能性があり、創薬や開発の候補となります。スルホンアミド部分は、抗菌性や抗真菌性で知られています。
工業: この化合物は、特定の化学的機能を必要とするポリマー、コーティング、その他の材料の製造に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(octyloxy)phenyl]-1-(phenylsulfonyl)prolinamide typically involves the following steps:
Formation of the Octyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with octyl bromide in the presence of a base such as potassium carbonate to form 4-(octyloxy)phenol.
Sulfonylation: The 4-(octyloxy)phenol is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base like pyridine to yield 4-(octyloxy)phenyl phenyl sulfone.
Amidation: The final step involves the reaction of 4-(octyloxy)phenyl phenyl sulfone with proline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the phenylsulfonyl group can yield the corresponding sulfide.
Substitution: The octyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various alkyl or aryl derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its sulfonamide moiety is known for its antibacterial and antifungal properties.
Industry: The compound can be used in the production of polymers, coatings, and other materials that require specific chemical functionalities.
作用機序
N-[4-(オクチルオキシ)フェニル]-1-(フェニルスルホニル)プロリンアミドの作用機序は、酵素や受容体などの特定の分子標的に結合する能力に関連している可能性があります。スルホンアミド基は、天然の基質の構造を模倣することができ、化合物が酵素活性を阻害したり、受容体への結合を遮断したりできます。この相互作用は、関与する標的と経路に応じて、さまざまな生化学的効果を引き起こす可能性があります。
類似化合物:
- N-[4-(ブチルオキシ)フェニル]-1-(フェニルスルホニル)プロリンアミド
- N-[4-(ヘキシルオキシ)フェニル]-1-(フェニルスルホニル)プロリンアミド
- N-[4-(デシルオキシ)フェニル]-1-(フェニルスルホニル)プロリンアミド
比較:
- 構造的差異: これらの化合物の主な違いは、フェニル環に結合しているアルキル鎖の長さにあります。この違いは、化合物の溶解性、反応性、生物活性を影響を与える可能性があります。
- 独自の特性: N-[4-(オクチルオキシ)フェニル]-1-(フェニルスルホニル)プロリンアミドは、オクチル鎖の特定の長さのために、独自の特性を示す可能性があります。これは、分子標的との相互作用や全体の安定性に影響を与える可能性があります。
類似化合物との比較
- N-[4-(butyloxy)phenyl]-1-(phenylsulfonyl)prolinamide
- N-[4-(hexyloxy)phenyl]-1-(phenylsulfonyl)prolinamide
- N-[4-(decyloxy)phenyl]-1-(phenylsulfonyl)prolinamide
Comparison:
- Structural Differences: The primary difference between these compounds lies in the length of the alkyl chain attached to the phenyl ring. This variation can influence the compound’s solubility, reactivity, and biological activity.
- Unique Properties: N-[4-(octyloxy)phenyl]-1-(phenylsulfonyl)prolinamide may exhibit unique properties due to the specific length of its octyl chain, which can affect its interaction with molecular targets and its overall stability.
特性
分子式 |
C25H34N2O4S |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-N-(4-octoxyphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H34N2O4S/c1-2-3-4-5-6-10-20-31-22-17-15-21(16-18-22)26-25(28)24-14-11-19-27(24)32(29,30)23-12-8-7-9-13-23/h7-9,12-13,15-18,24H,2-6,10-11,14,19-20H2,1H3,(H,26,28) |
InChIキー |
HAVKFUJAFZKXGH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B11487182.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487184.png)
![3-(4-chlorophenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11487190.png)
![Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11487191.png)

![12-bromo-5-(3-chloro-4-methylphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11487204.png)
![N-(2-oxo-1-phenylpropyl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11487218.png)
![N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide](/img/structure/B11487230.png)
![methyl [5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B11487236.png)


![{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile](/img/structure/B11487245.png)
![7-(4-chlorophenyl)-N,N-diethyl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11487252.png)

